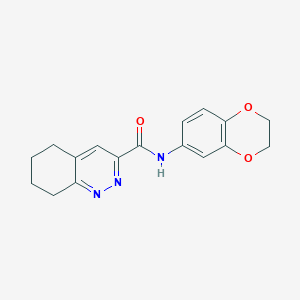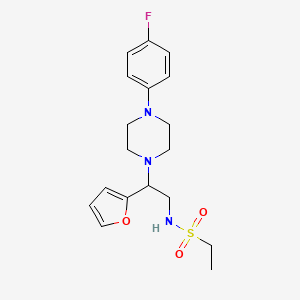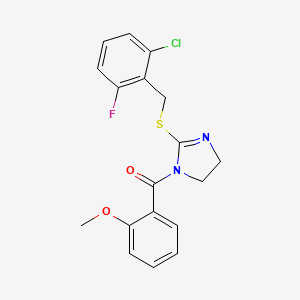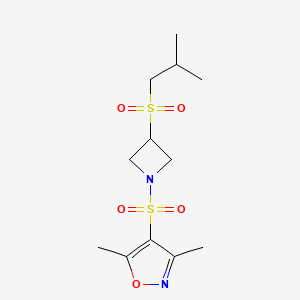![molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0](/img/structure/B2822707.png)
2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are known for their potential as inhibitors of tumor necrosis factor-α (TNF-α), a major pro-inflammatory cytokine . The compound has a molecular weight of 344.38 .
Synthesis Analysis
The synthesis of pyrrolopyrimidines, including “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione”, typically starts from 2-amino-pyrrole-3-carbonitriles . The structures of these synthesized compounds are usually confirmed by spectral data (IR, NMR, and MS) and elemental analyses .Molecular Structure Analysis
The molecular structure of “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including an ethoxyphenyl group .Aplicaciones Científicas De Investigación
Anticancer Activities
The compound has been investigated for its potential as a cytotoxic agent against cancer cells. Researchers synthesized a series of derivatives and evaluated their cytotoxicity against four cancer cell lines: MCF-7, HCT-116, HepG-2, and A549. Although most compounds showed only marginal antitumor activity compared to standard drugs, the study revealed crucial insights. Specifically, the antitumor activity depends on the lipophilicity of substituents at specific positions in the 4H-chromene and 5H-chromeno[2,3-d]pyrimidine structures .
Antiviral Properties
While not extensively studied, the compound’s antiviral potential warrants exploration. Researchers have synthesized related derivatives and evaluated their antiviral activity. Further investigations could reveal its effectiveness against specific viruses .
Anti-Inflammatory Effects
Given the diverse biological activities of chromene derivatives, including anti-inflammatory properties, it’s worth investigating whether this compound exhibits similar effects. Preclinical studies could shed light on its potential as an anti-inflammatory agent .
Antioxidant Activity
Chromenes are known for their antioxidant properties. Although specific data on this compound are scarce, further research could explore its ability to scavenge free radicals and protect against oxidative stress .
Analgesic and Anticonvulsant Potential
Considering the compound’s structural features, it might possess analgesic or anticonvulsant properties. Animal studies or in vitro assays could provide valuable insights into its effects on pain perception and seizure control .
TNF-α Inhibition
One derivative of this compound (N-(4-ethoxyphenyl)-2-(4-oxo-6-phenyl-7-(pyridine-4-yl)-4H-pyrrolo[2,3-d]pyrimidin-3(7H)-yl)acetamide) demonstrated TNF-α inhibitory activity comparable to dexamethasone. TNF-α plays a crucial role in inflammation and immune responses, making this finding noteworthy .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJOWFNCFVDHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)


![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)

![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)
![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)